UFP-101 TFA

Description

Properties

IUPAC Name |

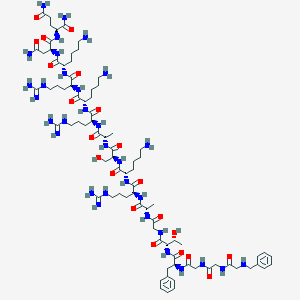

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLKPWDXAQZKNJ-LGCGZHPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H138N32O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1908.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UFP-101 TFA: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Pharmacology of UFP-101 TFA for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent, selective, and competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] It is a synthetic peptide analogue of N/OFQ, specifically [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂.[3][4] This modification, particularly the [Nphe¹] substitution, eliminates efficacy, while the [Arg¹⁴,Lys¹⁵] substitution enhances potency and in vivo duration of action.[4] this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[3][4] Its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa) make it a precise instrument for delineating the specific functions of this system in various biological processes, including pain modulation, mood regulation, and addiction.[1][2] This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological data, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, potency, and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | pKi | Ki (nM) | Source Organism/Cell Line | Reference |

| NOP | This compound | 10.24 | ~0.057 | Recombinant human NOP in CHO cells | [1][2] |

| Mu (μ) Opioid | This compound | Not Reported | >1000 | Not Reported | [1][2] |

| Delta (δ) Opioid | This compound | Not Reported | >1000 | Not Reported | [1][2] |

| Kappa (κ) Opioid | This compound | Not Reported | >1000 | Not Reported | [1][2] |

Note: While specific Ki values for mu, delta, and kappa opioid receptors are not explicitly reported in the reviewed literature, this compound is consistently stated to have over 3000-fold selectivity for the NOP receptor over these classical opioid receptors.[1][2]

Table 2: In Vitro and In Vivo Potency of this compound

| Assay | Parameter | Value | Species/Tissue | Reference |

| GTPγS Binding Assay | pA₂ | 8.4 - 9.0 | CHO cells expressing human NOP | |

| Spinal Cord Electrophysiology | pA₂ | 6.44 | Mouse |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by competitively antagonizing the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor primarily couples to inhibitory G proteins of the Gi/Go family. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the NOP receptor modulates ion channel activity, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. This compound blocks these downstream effects by preventing the binding of N/OFQ to the NOP receptor.

NOP Receptor Signaling Pathway

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is a functional measure of G protein activation following receptor agonism. As an antagonist, this compound is used to inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

1. Materials:

-

Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells)

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

Unlabeled GTPγS

-

GDP

-

NOP receptor agonist (e.g., N/OFQ)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Plate scintillation counter

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of various concentrations of this compound.

-

25 µL of a fixed concentration of NOP agonist (e.g., EC₈₀ concentration of N/OFQ).

-

50 µL of membrane suspension.

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity.

3. Data Analysis:

-

Subtract non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the pA₂ value using the Schild equation for competitive antagonism.

GTPγS Binding Assay Workflow

Forced Swim Test (Mouse)

This behavioral test is used to assess antidepressant-like activity. This compound has been shown to exhibit antidepressant-like effects in this model.

1. Materials:

-

Cylindrical containers (30 cm height x 20 cm diameter)

-

Water maintained at 24-25°C

-

Video recording equipment

-

This compound and vehicle control

-

Dry towels and a warming area for the animals post-test

2. Procedure:

-

Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control (e.g., intracerebroventricularly) at the desired time point before the test.

-

Test Apparatus: Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

-

Test Session:

-

Gently place each mouse into its individual cylinder.

-

The total test duration is 6 minutes.

-

Record the entire session for later analysis.

-

-

Post-Test Care: After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning to its home cage.

-

Water Change: The water should be changed between each animal to avoid olfactory cues.

3. Data Analysis:

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.

-

Immobility is defined as the absence of all movement except for that necessary to keep the head above water.

-

A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

References

- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UFP-101-A Peptide Antagonist - Creative Peptides [creative-peptides.com]

- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic treatment with the selective NOP receptor antagonist [Nphe 1, Arg 14, Lys 15]N/OFQ-NH 2 (UFP-101) reverses the behavioural and biochemical effects of unpredictable chronic mild stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

UFP-101 TFA: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-101 TFA is a highly potent and selective peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its binding characteristics, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the N/OFQ-NOP receptor system and the development of novel therapeutics targeting this pathway.

Introduction

The N/OFQ-NOP receptor system plays a crucial role in modulating numerous biological functions, including pain perception, mood, anxiety, and learning and memory.[1][2] this compound, with its high affinity and selectivity for the NOP receptor, has emerged as an invaluable pharmacological tool for elucidating the physiological roles of this system.[2][3] Chemically, UFP-101 is [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂, a synthetic analog of the endogenous ligand N/OFQ.[3] The trifluoroacetate (TFA) salt form is commonly used in research settings. This guide will systematically dissect the molecular interactions and cellular consequences of this compound's engagement with the NOP receptor.

Receptor Binding and Affinity

This compound exhibits high-affinity binding to the NOP receptor, a characteristic that has been quantified in numerous radioligand binding studies. These assays typically utilize membrane preparations from cells recombinantly expressing the human NOP receptor, such as Chinese Hamster Ovary (CHO) cells.

Quantitative Data: Binding Affinity

| Parameter | Value | Cell Line | Radioligand | Reference |

| pKi | 10.24 | CHO-hNOP | [³H]N/OFQ | [4] |

| pKi | 10.14 ± 0.09 | CHO-hNOP | [³H]N/OFQ | [4] |

| pKD | 9.97 | CHO-hNOP | [³H]UFP-101 | [5] |

| pKD | 10.12 | Rat Cerebrocortex | [³H]UFP-101 | [5] |

Experimental Protocol: Radioligand Competition Binding Assay

A standard method to determine the binding affinity (Ki) of this compound involves a competition binding assay using membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

-

Membrane Preparation:

-

Culture CHO-hNOP cells to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of a radiolabeled NOP receptor agonist (e.g., [³H]N/OFQ), and varying concentrations of this compound.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Antagonism

This compound acts as a competitive antagonist at the NOP receptor. This means that it binds to the same site as the endogenous agonist N/OFQ but does not activate the receptor. Instead, it blocks the receptor from being activated by agonists. This functional antagonism has been demonstrated in various in vitro assays, most notably the GTPγS binding assay and cAMP accumulation assays.

Quantitative Data: Functional Antagonism

| Assay | Parameter | Value | Agonist | Cell Line | Reference |

| GTPγS Binding | pA₂ | 8.4 - 9.0 | Various NOP agonists | CHO-hNOP | [4] |

| GTPγS Binding | pA₂ | 7.33 ± 0.08 | N/OFQ | CHO-hNOP | [4] |

| Electrically Stimulated Mouse Vas Deferens | pA₂ | ~8.5 | N/OFQ | Mouse Tissue | [6] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation.

-

Assay Components:

-

CHO-hNOP cell membranes (prepared as described above).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (to ensure G-proteins are in their inactive state).

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

A NOP receptor agonist (e.g., N/OFQ).

-

Varying concentrations of this compound.

-

-

Assay Procedure:

-

Pre-incubate the cell membranes with this compound for a defined period.

-

Add the NOP agonist and [³⁵S]GTPγS to initiate the reaction.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis (Schild Analysis):

-

Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximal response.

-

Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 is indicative of competitive antagonism.

-

Signaling Pathway

The NOP receptor is a member of the Gi/Go family of GPCRs.[1][7] Upon activation by an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The primary signaling cascade initiated by NOP receptor activation involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly interact with and inhibit N-type voltage-gated calcium channels (Cav2.2), reducing calcium influx and neurotransmitter release.[7]

-

The Gβγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

-

This compound, as a competitive antagonist, blocks the initiation of this signaling cascade by preventing agonist-induced conformational changes in the NOP receptor.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the NOP receptor. Its mechanism of action is centered on its high-affinity binding to the receptor, thereby preventing agonist-induced activation and the subsequent G-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations of the N/OFQ-NOP receptor system and its potential as a therapeutic target.

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. Gγ7 proteins contribute to coupling of nociceptin/orphanin FQ peptide (NOP) opioid receptors and voltage-gated Ca2+ channels in rat stellate ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

UFP-101 TFA: A Comprehensive Technical Guide for the NOP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-101 trifluoroacetate (TFA) is a highly potent and selective peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including pain, mood, and addiction. This document provides an in-depth technical guide to UFP-101 TFA, encompassing its pharmacological properties, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are illustrated using diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

Chemical and Pharmacological Properties

UFP-101 is a synthetic peptide analog of N/OFQ, with the sequence [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂. The trifluoroacetate salt form is commonly used in research.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈₄H₁₃₉F₃N₃₂O₂₃ |

| Molecular Weight | 2022.19 g/mol |

| Synonyms | [Nphe¹, Arg¹⁴, Lys¹⁵] N/OFQ-NH₂ TFA |

Table 2: Pharmacological Profile of UFP-101

| Parameter | Receptor | Value | Assay Type | Species/System | Reference |

| pKi | NOP | 10.24 | Radioligand Binding | Human (CHO cells) | [1][2] |

| pA₂ | NOP | 8.4 - 9.0 | GTPγS Binding | Human (CHO cells) | [3] |

| pA₂ | NOP | 6.44 | Electrophysiology (EPSC) | Mouse (spinal cord slices) | [4] |

| Selectivity | MOP (μ) | >3000-fold vs NOP | Radioligand Binding | Not Specified | [1][2] |

| Selectivity | KOP (κ) | >3000-fold vs NOP | Radioligand Binding | Not Specified | [1][2] |

| Selectivity | DOP (δ) | >3000-fold vs NOP | Radioligand Binding | Not Specified | [1][2] |

Mechanism of Action and Signaling Pathway

UFP-101 acts as a competitive antagonist at the NOP receptor. It binds to the receptor with high affinity, thereby preventing the binding and subsequent signaling of the endogenous agonist, N/OFQ. The NOP receptor primarily couples to Gi/o proteins. Upon agonist activation, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate various downstream effectors. UFP-101 blocks these initial activation steps.

References

- 1. This compound|COA [dcchemicals.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

UFP-101 TFA: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-101 trifluoroacetate (TFA) is a pioneering synthetic peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including pain, mood, and addiction. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and pharmacological characterization of UFP-101 TFA. It is designed to serve as a comprehensive resource for researchers and drug development professionals working with this critical pharmacological tool. Detailed experimental protocols for its characterization and a summary of its key quantitative parameters are provided, alongside a visual representation of its mechanism of action within the NOP receptor signaling cascade.

Discovery and Design

UFP-101 was rationally designed as a potent and selective antagonist for the NOP receptor. Its development was a key step forward in understanding the physiological roles of the N/OFQ-NOP receptor system, which had been hampered by the lack of effective antagonists. The design of UFP-101 is a compelling example of strategic peptide modification to alter biological activity.

The structure of UFP-101 is a modification of the endogenous N/OFQ peptide. The key modifications in UFP-101, chemically known as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, are:

-

[Nphe¹]: The substitution of the N-terminal phenylalanine with N-phenylglycine. This modification was crucial for eliminating the intrinsic agonistic activity of the parent peptide, thereby conferring an antagonistic profile.

-

[Arg¹⁴, Lys¹⁵]: The substitution of amino acids at positions 14 and 15 with arginine and lysine, respectively. These changes were introduced to enhance the binding affinity and in vivo duration of action of the peptide.[1][2][3]

This combination of modifications resulted in a ligand with high affinity and selectivity for the NOP receptor, making it an invaluable tool for in vitro and in vivo studies.

Synthesis of this compound

UFP-101 is a peptide and is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). The "TFA" in its name refers to trifluoroacetic acid, a strong acid used in the final step to cleave the synthesized peptide from the solid support resin and to remove protecting groups from the amino acid side chains.[4][5]

General Fmoc Solid-Phase Peptide Synthesis Protocol

The synthesis of UFP-101 involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. A generalized protocol is as follows:

-

Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin is removed using a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling step.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent. For arginine, Fmoc-Arg(Pbf)-OH is commonly used, where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a protecting group for the guanidino side chain. Activation is typically achieved with reagents like diisopropylcarbodiimide (DIC) and an additive such as OxymaPure.[6][7][8] The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the UFP-101 sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is achieved by treating the resin with a cleavage cocktail, the primary component of which is trifluoroacetic acid (TFA).[4][5] For arginine-rich peptides like UFP-101, scavengers are included in the cleavage cocktail to prevent side reactions. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5] The cleavage time may be extended for peptides containing multiple arginine residues to ensure complete deprotection.[9][10]

-

Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain the final this compound salt as a powder.

Synthesis Workflow Diagram

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for this compound.

Experimental Protocols for Pharmacological Characterization

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of UFP-101 for the NOP receptor.

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NOP receptor (e.g., CHO-hNOP cells) or from brain tissue.

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ or [³H]UFP-101) and varying concentrations of unlabeled UFP-101.

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of UFP-101 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of UFP-101 to antagonize agonist-induced G protein activation.

-

Membrane and Reagent Preparation: Prepare cell membranes expressing the NOP receptor. Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP, [³⁵S]GTPγS, a NOP receptor agonist (e.g., N/OFQ), and varying concentrations of UFP-101.

-

Assay Setup: In a 96-well plate, add the cell membranes, GDP (to a final concentration of 10-100 µM), the NOP agonist at a fixed concentration (e.g., its EC₅₀ value), and varying concentrations of UFP-101.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM). Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate. Wash the filters with ice-cold assay buffer.

-

Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: The ability of UFP-101 to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined, and the antagonist affinity constant (pA₂) is calculated using a Schild analysis. A pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound from various in vitro studies.

| Parameter | Value | Assay Type | Receptor/Tissue | Reference |

| pKi | 10.24 | Competition Binding | Recombinant hNOP | [11] |

| pKi | 10.14 ± 0.09 | Competition Binding vs [³H]N/OFQ | CHO-hNOP cells | [12] |

| pKD | 9.97 | Saturation Binding with [³H]UFP-101 | CHO-hNOP cells | [13] |

| pKD | 10.12 | Saturation Binding with [³H]UFP-101 | Rat Cerebrocortex | [13] |

| pA₂ | 8.4 - 9.0 | [³⁵S]GTPγS Binding | CHO-hNOP cells | [12] |

| Selectivity | ~3000-fold over classical opioid receptors (μ, δ, κ) | Binding Assays | Recombinant receptors | [11] |

Mechanism of Action and Signaling Pathway

UFP-101 acts as a competitive antagonist at the NOP receptor. This means it binds to the same site as the endogenous agonist N/OFQ but does not activate the receptor. By occupying the binding site, UFP-101 blocks the actions of N/OFQ.

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Antagonism of the NOP receptor by UFP-101 prevents the downstream signaling cascade initiated by N/OFQ.

NOP Receptor Signaling Pathway Diagram

Caption: this compound's antagonistic effect on the NOP receptor signaling pathway.

The key downstream effects of NOP receptor activation that are blocked by UFP-101 include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx and subsequently neurotransmitter release.

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and reduced neuronal excitability.

-

Modulation of other signaling pathways: The NOP receptor can also influence the mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and Rho-associated coiled-coil containing protein kinase (ROCK) pathways.[14][15][16][17]

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for investigating the N/OFQ-NOP receptor system. Its rational design, leading to a potent and selective antagonistic profile, has enabled significant advances in our understanding of the diverse roles of this receptor in health and disease. This technical guide provides a centralized resource for researchers, offering insights into its discovery, a detailed overview of its synthesis, standardized protocols for its characterization, and a clear visualization of its mechanism of action. As research into NOP receptor-targeted therapeutics continues, a thorough understanding of benchmark antagonists like this compound is indispensable.

References

- 1. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UFP-101, a Peptide Antagonist Selective for the Nociceptin (cid:1) Orphanin FQ Receptor | Semantic Scholar [semanticscholar.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

UFP-101 TFA: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-101 TFA ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including pain, mood, and addiction. This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of this compound, complete with detailed experimental protocols and visualizations of relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of the NOP receptor system and the development of novel therapeutics targeting this receptor.

Introduction

The NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), represent a distinct branch of the opioid system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. The development of selective antagonists for the NOP receptor has been crucial for elucidating its physiological roles and therapeutic potential. This compound was designed by combining a chemical modification to eliminate efficacy with a substitution to increase potency and in vivo duration of action, resulting in a highly effective research tool.[1][2]

Binding Affinity and Selectivity of this compound

This compound exhibits a high binding affinity for the NOP receptor and exceptional selectivity over the classical opioid receptors (MOP, DOP, and KOP). This high selectivity makes it an invaluable tool for isolating the effects of NOP receptor blockade in complex biological systems.

Quantitative Binding Data

The binding characteristics of this compound have been determined through various in vitro assays, primarily radioligand binding studies. The data consistently demonstrate its sub-nanomolar affinity for the NOP receptor.

| Receptor | Ligand | Assay Type | Preparation | pKi | Ki (nM) | Selectivity vs. NOP | Reference |

| NOP | This compound | Competition Binding vs. [³H]N/OFQ | CHO-hNOP cells | 10.24 | 0.057 | - | [3] |

| NOP | This compound | Competition Binding vs. [³H]N/OFQ | CHO-hNOP cells | 10.14 ± 0.09 | ~0.072 | - | [4] |

| MOP | This compound | Competition Binding | CHO-hMOP cells | < 6.5 | > 3160 | >3000-fold | [3] |

| DOP | This compound | Competition Binding | CHO-hDOP cells | < 6.5 | > 3160 | >3000-fold | [3] |

| KOP | This compound | Competition Binding | CHO-hKOP cells | < 6.5 | > 3160 | >3000-fold | [3] |

Table 1: Summary of this compound Binding Affinities and Selectivity. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity is expressed as the ratio of Ki values (Ki for MOP, DOP, or KOP / Ki for NOP).

Functional Antagonism

Functional assays, such as GTPγS binding and Schild analysis, have confirmed that this compound acts as a competitive antagonist at the NOP receptor. A Schild analysis yielding a pA₂ value in the range of 8.4-9.0 and a slope of approximately 1 provides strong evidence for competitive antagonism.[4] This indicates that this compound binds to the same site as the endogenous ligand N/OFQ and reversibly inhibits its action without affecting the maximal response of the agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [³H]N/OFQ (specific activity ~40-60 Ci/mmol).

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester.

-

Liquid scintillation counter and cocktail.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 1 µM unlabeled N/OFQ (for non-specific binding) or this compound at various concentrations.

-

50 µL of [³H]N/OFQ at a final concentration at or below its Kd (e.g., 0.5 nM).

-

150 µL of CHO-hNOP cell membrane preparation (5-20 µg of protein per well).

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Binding Assay

This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. This protocol can be used to determine the antagonist properties of this compound.

Materials:

-

Receptor Source: Membranes from CHO-hNOP cells.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Agonist: N/OFQ.

-

Antagonist: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

96-well microplates.

-

Glass fiber filters (Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter and cocktail.

Procedure:

-

Prepare CHO-hNOP membranes and resuspend them in assay buffer.

-

Prepare serial dilutions of this compound and N/OFQ in assay buffer.

-

To each well of a 96-well plate, add the following:

-

Assay buffer.

-

GDP to a final concentration of 10-30 µM.

-

This compound at various concentrations (or buffer for control).

-

N/OFQ at various concentrations to generate a dose-response curve.

-

CHO-hNOP cell membranes (10-20 µg of protein).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity.

-

To determine the pA₂ value, perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is the ratio of the EC₅₀ of N/OFQ in the presence and absence of the antagonist.

Visualizations

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like N/OFQ initiates a cascade of intracellular events, primarily through the coupling to inhibitory G proteins (Gi/o). This compound competitively blocks this initial step.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of this compound using a competitive radioligand binding assay.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the NOP receptor system. Its high potency and exceptional selectivity make it an ideal antagonist for both in vitro and in vivo studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate rigorous and reproducible research, ultimately contributing to a deeper understanding of NOP receptor biology and the development of novel therapeutics. Researchers utilizing this compound can be confident in its ability to selectively block NOP receptor-mediated effects, thereby enabling the precise dissection of this unique signaling pathway.

References

The Role of the Nociceptin/Orphanin FQ (NOP) Receptor in Pain Modulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, represent a distinct branch of the opioid system with a unique pharmacological profile. Unlike classical opioid receptors, the NOP receptor system offers a complex, multifaceted role in pain modulation, exhibiting properties that make it a compelling target for the development of novel analgesics. Activation of the NOP receptor can produce either antinociceptive or pronociceptive effects depending on the anatomical location, physiological context, and species.[1] Notably, NOP receptor agonists provide analgesia with a reduced risk of the severe side effects associated with traditional µ-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and dependence.[1][2] This guide provides an in-depth technical overview of the NOP receptor's molecular pharmacology, its role in various pain states, key experimental methodologies, and the therapeutic potential of NOP-targeting agents.

Molecular and Cellular Pharmacology

NOP Receptor Structure and Distribution

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) that shares approximately 60% amino acid identity with classical opioid receptors (MOR, DOR, KOR) in its transmembrane domains.[1] Despite this structural homology, it exhibits low affinity for typical opioid ligands like morphine and is not antagonized by naloxone.[1] Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that binds with high affinity and selectivity.[1]

NOP receptors are widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing.[3][4] Key locations include:

-

Supraspinal Regions: Periaqueductal gray (PAG), rostral ventromedial medulla (RVM), thalamus, amygdala, and anterior cingulate cortex.[3]

-

Spinal Cord: High expression in the dorsal horn, a primary site for nociceptive signal integration.[1][5]

-

Peripheral Tissues: Dorsal root ganglia (DRG), sympathetic ganglia, and immune cells.[1][3]

NOP Receptor Signaling Pathways

Upon agonist binding, the NOP receptor primarily couples to inhibitory Gαi/o proteins, initiating a cascade of intracellular events that collectively reduce neuronal excitability.[1][6]

The primary signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: Gαi/o activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[1][6]

-

Modulation of Ion Channels:

-

Calcium Channels: Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[1][7]

-

Potassium Channels: Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal firing.[1]

-

-

MAPK Pathway Activation: The NOP receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, which is implicated in longer-term cellular adaptations.[1][6]

Role of NOP Receptor in Pain Modulation: Preclinical Evidence

The influence of the NOP system on pain is complex, with effects varying significantly by anatomical site, pain state, and species.

Dichotomy of Action: Spinal vs. Supraspinal Effects

A critical feature of NOP receptor pharmacology, particularly in rodents, is its opposing effects at the spinal versus supraspinal level.[8][9]

-

Spinal (Antinociceptive): At the spinal cord level, NOP receptor activation is consistently antinociceptive. Intrathecal administration of NOP agonists reduces pain behaviors in acute, inflammatory, and neuropathic pain models by inhibiting the transmission of nociceptive signals.[1][9]

-

Supraspinal (Pronociceptive/Anti-opioid): In supraspinal regions like the PAG and RVM, NOP activation in rodents can produce hyperalgesia and can attenuate the analgesic effects of MOR agonists.[8][9] This is thought to occur by inhibiting descending analgesic pathways.[3]

This spinal/supraspinal dichotomy complicates the systemic administration of NOP agonists in rodents but is notably less pronounced in non-human primates, where both spinal and supraspinal activation tend to be analgesic.[8][10]

Efficacy in Different Pain Models

The analgesic efficacy of NOP receptor agonists is highly dependent on the pain modality.

| Pain Model Type | NOP Agonist Efficacy (Systemic/Intrathecal) | Key Findings | Citations |

| Acute Nociceptive | Limited/Low (Systemic) Moderate (Intrathecal) | Systemic administration of agonists like Ro64-6198 has minimal effect in hot-plate or tail-flick tests. Intrathecal administration can produce analgesia. | [1][9] |

| Inflammatory | High | Intrathecal NOP agonists significantly reduce hyperalgesia and allodynia in models induced by CFA or carrageenan. Systemic agonists are also effective. | [1][11] |

| Neuropathic | High | Robust and potent antiallodynic and antihyperalgesic effects are observed following intrathecal or systemic administration in models like chronic constriction injury (CCI) and spinal nerve ligation (SNL). | [1][9][11] |

Interaction with the µ-Opioid Receptor (MOR) System

The NOP and MOR systems interact in a functionally significant manner. Co-activation of both receptors has been shown to produce synergistic analgesia while mitigating the adverse effects of MOR activation.[1]

-

Reduced Side Effects: NOP agonists can attenuate the development of morphine tolerance, opioid-induced hyperalgesia, and reduce the risk of respiratory depression and abuse liability.[1][2]

-

Bifunctional Agonists: This synergistic relationship has driven the development of bifunctional NOP/MOR agonists, such as Cebranopadol. These agents aim to provide potent analgesia with an improved safety profile compared to traditional opioids.[1][12]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the distribution of spinal NOP receptors in a chronic pain model using NOP‐eGFP knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]

- 11. wmpllc.org [wmpllc.org]

- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

UFP-101 TFA: A Technical Guide for Investigating Anxiety and Depression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of UFP-101 TFA, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, and its application in preclinical research of anxiety and depression. This document details the mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts: Mechanism of Action

This compound is a potent and selective competitive antagonist of the NOP receptor, a G-protein coupled receptor.[1][2] The endogenous ligand for this receptor is nociceptin/orphanin FQ (N/OFQ). The N/OFQ-NOP receptor system is widely distributed in the central nervous system and is implicated in the modulation of various physiological processes, including mood and stress responses.

The antidepressant- and anxiolytic-like effects of this compound are primarily attributed to its ability to block the inhibitory actions of endogenous N/OFQ on monoaminergic neurotransmission.[3][4] Specifically, by antagonizing the NOP receptor, this compound is thought to disinhibit serotonergic and noradrenergic neurons, leading to an increase in the release of serotonin (5-HT) and norepinephrine (NE) in brain regions associated with mood regulation.[3]

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in established rodent models of depression and anxiety.

Table 1: Antidepressant-like Effects of this compound in Rodent Models

| Behavioral Test | Species | Administration Route | Dose | Key Findings | Reference |

| Tail Suspension Test (TST) | Swiss Mice | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time from 179 ± 11 s to 111 ± 10 s. | [4] |

| Forced Swim Test (FST) | Rats | Intracerebroventricular (i.c.v.) | 10 nmol | Decreased immobility time by 65% and increased climbing time by 71%. | [4] |

Table 2: Anxiolytic-like Effects of this compound in Rodent Models

| Behavioral Test | Species | Administration Route | Dose | Key Findings | Reference |

| Elevated T-Maze (ETM) | Rats | Intracerebroventricular (i.c.v.) | 1-10 nmol | Reduced the latency of inhibitory avoidance, indicating an anxiolytic-like effect. This effect was prevented by co-administration of N/OFQ. | [5] |

Experimental Protocols

Intracerebroventricular (i.c.v.) Cannulation and Injection

This protocol is fundamental for the central administration of this compound in the studies cited above.

Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent brain for the direct administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical drill

-

Guide cannula and dummy cannula

-

Dental cement

-

Sutures or wound clips

-

This compound solution (lyophilized powder reconstituted in sterile saline or artificial cerebrospinal fluid)

-

Injection syringe and tubing

Procedure:

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using predetermined coordinates relative to bregma, drill a small hole through the skull over the target lateral ventricle.

-

Lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the scalp incision and allow the animal to recover for a specified period (typically one week).

-

For injection, gently restrain the animal, remove the dummy cannula, and insert the injector connected to a syringe containing the this compound solution.

-

Infuse the solution at a slow, controlled rate (e.g., 1 µL/min).

-

Leave the injector in place for a brief period after infusion to allow for diffusion and prevent backflow.

-

Replace the dummy cannula.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.

Materials:

-

Cylindrical glass tank (e.g., 40 cm high, 20 cm diameter)

-

Water (23-25°C)

-

Video recording and analysis software

Procedure:

-

Pre-test Session (Day 1): Place each animal individually into the cylinder filled with water to a depth of 15 cm for a 15-minute period. This session serves to induce a state of learned helplessness.

-

Remove the animal, dry it thoroughly, and return it to its home cage.

-

Test Session (Day 2, 24 hours later): Administer this compound or vehicle via i.c.v. injection at a predetermined time before the test (e.g., 30 minutes).

-

Place the animal back into the same water-filled cylinder for a 5-minute test session.

-

Record the entire session and subsequently score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Objective: To evaluate antidepressant-like effects by measuring the duration of immobility when a mouse is suspended by its tail.

Materials:

-

Suspension box or elevated rod

-

Adhesive tape

-

Video recording and analysis software

Procedure:

-

Administer this compound or vehicle via i.c.v. injection at a specified time before the test.

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by taping the other end of the tape to the suspension bar, ensuring the mouse cannot reach any surfaces.

-

Record the session (typically 6 minutes) and score the total duration of immobility (hanging passively without any movement). A reduction in immobility time suggests an antidepressant-like effect.

Elevated T-Maze (ETM)

Objective: To assess anxiety-like behavior by measuring inhibitory avoidance and escape latency.

Materials:

-

Elevated T-shaped maze with one enclosed arm and two open arms.

-

Video tracking software.

Procedure:

-

Administer this compound or vehicle via i.c.v. injection prior to the test.

-

Inhibitory Avoidance: Place the rat at the end of the enclosed arm and allow it to explore. On the first trial, the latency to exit the enclosed arm with all four paws is recorded. This is repeated for a set number of trials. An anxiolytic effect is indicated by a reduced latency to enter the open arms.

-

Escape Latency: Place the rat on the distal end of one of the open arms and record the time it takes to move to the enclosed arm. This measures innate fear of open, elevated spaces.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Nociceptin/Orphanin FQ System and its Selective Antagonist UFP-101 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nociceptin/orphanin FQ (N/OFQ) system, comprising the endogenous peptide N/OFQ and its cognate receptor, the NOP receptor (also known as ORL-1), represents a distinct branch of the opioid system. While structurally related to classical opioid receptors, the NOP receptor possesses a unique pharmacological profile and does not bind traditional opioid ligands with high affinity. This system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathological processes, including pain modulation, mood regulation, anxiety, and reward pathways. UFP-101 TFA is a potent, selective, and competitive antagonist of the NOP receptor, making it an invaluable tool for elucidating the physiological roles of the N/OFQ system and a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the N/OFQ-NOP receptor system, the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its known in vivo effects.

The Nociceptin/Orphanin FQ (N/OFQ) System

The N/OFQ system is the most recently discovered component of the broader opioid system. The endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that is the product of the prepronociceptin gene.[1] It shares sequence homology with other opioid peptides but does not bind to the classical mu (MOP), delta (DOP), or kappa (KOP) opioid receptors.[1] Conversely, classical opioid peptides do not activate the NOP receptor.[1]

The NOP receptor is a G protein-coupled receptor (GPCR) with high structural homology to classical opioid receptors.[2] It is widely expressed in the brain, with notable concentrations in regions associated with pain, emotion, and reward, such as the amygdala, hypothalamus, periaqueductal gray, and ventral tegmental area.[1] The distinct pharmacology of the N/OFQ-NOP system compared to classical opioid systems has made it a subject of intense research for its potential therapeutic applications.

This compound: A Selective NOP Receptor Antagonist

This compound is a synthetic peptide analog of N/OFQ, specifically [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂.[1][3] This compound was rationally designed to be a potent and selective antagonist of the NOP receptor.[3] The [Nphe¹] modification eliminates intrinsic efficacy, while the [Arg¹⁴, Lys¹⁵] substitution enhances binding affinity and in vivo duration of action.[3] this compound is a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ and reversibly blocks its action.[3][4]

Quantitative Data for this compound

The pharmacological profile of this compound has been extensively characterized in a variety of in vitro and in vivo assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Type | Receptor Source | Reference |

| pKi | 10.24 | Radioligand Binding ([³H]-N/OFQ competition) | CHO cells expressing human NOP receptor | [3][4] |

| Selectivity | >3000-fold over MOP, DOP, and KOP receptors | Radioligand Binding | CHO cells expressing human opioid receptors | [3][4] |

| pA₂ | 9.1 | GTPγS Binding | CHO cells expressing human NOP receptor | [3] |

| pA₂ | 7.1 | cAMP Accumulation (inhibition of forskolin-stimulated) | CHO cells expressing human NOP receptor | [3] |

| pA₂ | 7.3 - 7.7 | Isolated Tissue Bioassays (e.g., mouse vas deferens) | Various native tissues | [3] |

| Effective Dose (in vivo) | 10 nmol (i.c.v.) | Forced Swim Test & Tail Suspension Test (antidepressant-like effects) | Mice | [5] |

NOP Receptor Signaling Pathways

Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events, primarily through coupling to Gi/o proteins.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The dissociation of the G protein into its Gα and Gβγ subunits also leads to the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][2] These actions generally lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Additionally, the NOP receptor has been shown to couple to other G proteins, such as Gz, G14, and G16, and can activate mitogen-activated protein kinase (MAPK) signaling pathways.[2]

Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of this compound at the NOP receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.

-

Materials:

-

Cell membranes from CHO cells stably expressing the human NOP receptor.

-

Radioligand: [³H]N/OFQ or [³H]UFP-101.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the competitor, this compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of unlabeled N/OFQ.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism. For an antagonist like this compound, it is used to determine its potency (pA₂) in blocking agonist-stimulated G protein activation.

-

Materials:

-

Cell membranes from CHO cells stably expressing the human NOP receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: N/OFQ.

-

Antagonist: this compound.

-

GDP.

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the agonist (N/OFQ) and the antagonist (this compound).

-

In a 96-well plate, add the assay buffer, cell membranes, GDP, and varying concentrations of this compound.

-

Add varying concentrations of N/OFQ to generate a dose-response curve in the absence and presence of different concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Quantify the radioactivity.

-

Analyze the data by performing a Schild analysis on the rightward shift of the agonist dose-response curve caused by this compound to determine the pA₂ value.

-

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity. This compound is evaluated for its ability to reverse the agonist-induced inhibition of cAMP production.

-

Materials:

-

Whole CHO cells stably expressing the human NOP receptor.

-

Adenylyl cyclase stimulator: Forskolin.

-

Agonist: N/OFQ.

-

Antagonist: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of N/OFQ.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Analyze the data to determine the ability of this compound to antagonize the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation and calculate the pA₂ value.

-

In Vivo Behavioral Assays: Forced Swim Test (FST) and Tail Suspension Test (TST)

These assays are used to assess antidepressant-like activity in rodents.

-

Animals:

-

Male Swiss mice or Wistar rats.

-

-

Drug Administration:

-

This compound is typically administered via intracerebroventricular (i.c.v.) injection at doses around 10 nmol.[5]

-

-

Forced Swim Test Protocol:

-

Place individual mice in a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

The test duration is typically 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

-

Tail Suspension Test Protocol:

-

Suspend individual mice by their tail using adhesive tape, approximately 1 cm from the tip.

-

The suspension point should be high enough to prevent the mouse from reaching any surfaces.

-

The test duration is 6 minutes.

-

Record the total duration of immobility. Immobility is defined as the complete absence of movement.

-

-

Data Analysis:

-

For both tests, a significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

Conclusion

The nociceptin/orphanin FQ system and its receptor, NOP, represent a compelling target for the development of novel therapeutics for a range of central nervous system disorders. This compound has proven to be an indispensable pharmacological tool for probing the physiological and pathological roles of this system. Its high potency, selectivity, and competitive antagonist properties have enabled researchers to delineate the involvement of the N/OFQ-NOP pathway in processes such as pain, mood, and addiction. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research in this exciting field and aid in the development of the next generation of NOP receptor-targeted therapies.

References

- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

UFP-101 TFA: An In-Depth Technical Guide for Researchers

A Comprehensive Overview of a Potent and Selective NOP Receptor Antagonist for Preclinical Research

Introduction

UFP-101 TFA ([Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂) is a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4][5] This synthetic peptide has emerged as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system. Its high affinity and remarkable selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa) make it an ideal probe for elucidating the specific functions of this signaling pathway in a variety of biological processes, including nociception, mood regulation, and inflammation.[1][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of key quantitative data.

Pharmacological Profile

This compound is a synthetic analog of N/OFQ.[2][3] Its structure incorporates key modifications that confer its antagonist properties and high potency. The [Nphe¹] substitution removes the agonistic activity of the parent peptide, while the [Arg¹⁴, Lys¹⁵] substitution enhances its binding affinity and in vivo duration of action.[2][3]

Mechanism of Action

This compound acts as a competitive antagonist at the NOP receptor.[1][4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This compound competitively binds to the NOP receptor, thereby blocking the binding of N/OFQ and preventing the initiation of these downstream signaling events.

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity of this compound at the NOP Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| pKi | 10.24 | CHO-hNOP | [³H]-N/OFQ | [1][4] |

| Ki (nM) | ~0.057 | CHO-hNOP | [³H]-N/OFQ | Calculated from pKi |

Table 2: Functional Antagonism of this compound

| Assay | Agonist | pA₂ | Cell Line/Tissue | Reference |

| GTPγ[³⁵S] Binding | N/OFQ and other NOP agonists | 8.4 - 9.0 | CHO-hNOP |

Table 3: Selectivity Profile of this compound

| Receptor | Selectivity Fold | Reference |

| Mu Opioid Receptor (MOP) | >3000 | [1][4] |

| Delta Opioid Receptor (DOP) | >3000 | [1][4] |

| Kappa Opioid Receptor (KOP) | >3000 | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Assays

This protocol determines the binding affinity of this compound for the NOP receptor expressed in Chinese Hamster Ovary (CHO) cells.

-

Materials:

-

CHO cells stably expressing the human NOP receptor (CHO-hNOP)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-Nociceptin/Orphanin FQ ([³H]-N/OFQ)

-

This compound

-

Non-specific binding control: 1 µM unlabeled N/OFQ

-

Glass fiber filters

-

Scintillation cocktail

-

-

Procedure:

-

Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold binding buffer. Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.

-

Binding Reaction: In a 96-well plate, add 50-100 µg of membrane protein, a fixed concentration of [³H]-N/OFQ (e.g., 0.5 nM), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add 1 µM unlabeled N/OFQ.

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.

-

Materials:

-

CHO-hNOP cell membranes

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine diphosphate)